(3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid

Description

Significance of Non-Proteinogenic Amino Acids (NPAAs) in Advanced Chemical Synthesis and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs), sometimes referred to as non-canonical or unnatural amino acids, are amino acids that are not among the 22 naturally encoded in the genetic code for protein synthesis. wikipedia.org While not part of the primary protein structure, they represent a vast reservoir of chemical diversity, with hundreds found in nature and thousands more accessible through chemical synthesis. wikipedia.orgcultivatorphytolab.comacs.org This diversity makes NPAAs powerful tools in advanced chemical synthesis and medicinal chemistry. nih.govnih.gov

In drug discovery, the incorporation of NPAAs into peptide-based drug candidates can fundamentally improve their therapeutic properties. nih.govnih.gov Peptides composed solely of natural amino acids are often susceptible to rapid degradation by enzymes in the body. nih.govnbinno.com Introducing NPAAs can enhance stability against this enzymatic breakdown, thereby increasing the drug's half-life and improving its pharmacokinetic profile. nih.govnbinno.commdpi.com

Furthermore, the unique side chains and backbone structures of NPAAs introduce novel structural features that can optimize a drug's interaction with its biological target. nbinno.com These modifications can lead to enhanced binding affinity, greater selectivity for specific receptors or enzymes, and improved potency. nih.gov By providing rigid scaffolds or unique functional groups, NPAAs allow for precise control over molecular conformation, which is crucial for designing highly targeted therapies with potentially fewer side effects. nbinno.com They are instrumental in creating molecules that can modulate protein-protein interactions and are increasingly used in the development of sophisticated drug delivery systems. nih.govthedailyscientist.org

| Advantage of NPAA Incorporation | Description | Reference(s) |

| Enhanced Stability | Increases resistance to enzymatic (proteolytic) degradation, leading to a longer circulating half-life for peptide therapeutics. | nih.govnih.govnbinno.com |

| Improved Potency | Unique structural elements can lead to stronger binding interactions with the biological target. | nih.govnih.gov |

| Greater Selectivity | The specific geometry and functionality of NPAAs can be tailored to fit a target's binding site more precisely than natural amino acids, reducing off-target effects. | nbinno.com |

| Increased Structural Diversity | Provides access to a vast chemical space beyond the 20 proteinogenic amino acids, enabling the creation of novel molecular scaffolds. | acs.orgnih.gov |

| Conformational Constraint | Introduction of cyclic or bulky NPAAs can restrict the flexibility of a peptide, locking it into a bioactive conformation for improved receptor binding. | nbinno.com |

Overview of Pyrrolidine-3-carboxylic Acid Scaffolds in Bioactive Molecules and Drug Discovery

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a versatile and widely utilized scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov Its non-planar, three-dimensional structure, a result of its sp³-hybridized carbon atoms, makes it a "privileged scaffold"—a molecular framework that is able to provide ligands for more than one type of biological target. nih.govnbinno.com This 3D coverage is a significant advantage over flat, aromatic rings in exploring the pharmacophore space required for specific biological interactions. nih.govresearchgate.net

A key feature of the pyrrolidine scaffold is the potential for multiple stereogenic centers, which contributes to the stereochemical complexity of the molecule. nih.govresearchgate.net The spatial orientation of substituents on the ring can lead to different stereoisomers, each with a potentially distinct biological profile due to different binding modes with enantioselective proteins like enzymes and receptors. researchgate.net

Within this class, pyrrolidine-3-carboxylic acid and its derivatives are particularly important as building blocks for bioactive molecules and therapeutic agents. oist.jp They serve as constrained beta-amino acid analogues and have been incorporated into compounds targeting a wide range of diseases, including central nervous system disorders, infectious diseases, and cancer. nbinno.comoist.jp For instance, substituted pyrrolidine-3-carboxylic acids have formed the basis for the discovery of potent and highly selective endothelin receptor antagonists, which are important in cardiovascular medicine. nih.gov The successful application of this scaffold in drug development underscores the continued demand for efficient and stereoselective methods for its synthesis. oist.jp

| Application Area | Example of Research | Reference(s) |

| Enzyme Inhibition | Pyrrolidine-3-carboxylic acid derivatives serve as core structures for various enzyme inhibitors. | oist.jp |

| Receptor Antagonism | The scaffold is a key component in the development of selective endothelin-A (ETA) receptor antagonists. | nih.gov |

| Anticancer Agents | The pyrrolidine ring is found in numerous compounds investigated for oncological applications. | nbinno.com |

| CNS Disorders | Derivatives are used to create molecules targeting central nervous system diseases. | nbinno.com |

| Asymmetric Synthesis | Chiral pyrrolidine derivatives are used as catalysts and building blocks in chemical synthesis. | oist.jp |

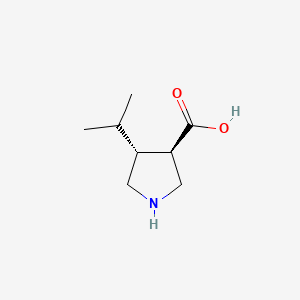

Definition and Stereochemical Considerations of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic Acid

This compound is a synthetic, non-proteinogenic amino acid characterized by a pyrrolidine ring substituted with a carboxylic acid group at the 3-position and an isopropyl group at the 4-position. Its chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| IUPAC Name | (3R,4R)-4-(propan-2-yl)pyrrolidine-3-carboxylic acid | |

| Synonym | 3-Pyrrolidinecarboxylicacid, 4-(1-methylethyl)-,(3R,4R)-rel-(9CI) |

The stereochemistry of this compound is precisely defined by the "(3R,4R)" prefix. This notation refers to the absolute configuration at the two chiral centers of the molecule: carbon atom 3 (attached to the carboxylic acid) and carbon atom 4 (attached to the isopropyl group). According to the Cahn-Ingold-Prelog (CIP) priority rules, the arrangement of substituents around each of these carbons is designated as 'R' (from the Latin rectus, for right).

This specific (3R,4R) configuration dictates that the isopropyl group and the carboxylic acid group are on opposite sides of the pyrrolidine ring, a spatial arrangement known as a trans relationship. The stereochemical integrity of this molecule is paramount, as different stereoisomers (e.g., (3S,4S), (3R,4S), or (3S,4R)) would have distinct three-dimensional shapes. Research on related substituted pyrrolidines has consistently shown that such stereochemical differences can lead to dramatic variations in biological activity, binding affinity, and pharmacological function. nih.govresearchgate.net Therefore, the precise synthesis and characterization of the (3R,4R) isomer are critical for its application in chemical and biological research. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3R,4R)-4-propan-2-ylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5(2)6-3-9-4-7(6)8(10)11/h5-7,9H,3-4H2,1-2H3,(H,10,11)/t6-,7+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQULSPPHDFWDLL-RQJHMYQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CNCC1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CNC[C@@H]1C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid and Its Enantiomeric/diastereomeric Forms

Asymmetric Synthesis Approaches for Pyrrolidine-3-carboxylic Acid Derivatives

The construction of enantiomerically pure or enriched pyrrolidine-3-carboxylic acid derivatives is a significant challenge in organic synthesis. A variety of asymmetric strategies have been developed to address this, each offering unique advantages in terms of stereocontrol, substrate scope, and operational simplicity.

Diastereoselective Conjugate Addition Strategies

Diastereoselective conjugate addition reactions are a powerful tool for the stereocontrolled formation of carbon-carbon bonds. In the context of pyrrolidine (B122466) synthesis, this approach often involves the addition of a chiral nucleophile to an α,β-unsaturated ester or a related Michael acceptor. The inherent chirality of the nucleophile directs the stereochemical outcome of the addition, leading to the formation of a specific diastereomer. For instance, the conjugate addition of lithium (S)-N-benzyl-N-α-methylbenzylamide to α,β-unsaturated esters has been successfully employed in the asymmetric synthesis of cis- and trans-4-aminopyrrolidine-3-carboxylic acids. ox.ac.ukresearchgate.net This method provides high diastereoselectivity, often exceeding 98% d.e., and allows for the synthesis of specific stereoisomers by careful selection of the chiral amine and reaction conditions. ox.ac.uk

Another effective strategy involves the 1,3-dipolar cycloaddition of azomethine ylides to chiral acrylamides. researchgate.net This reaction proceeds with excellent diastereoselectivity, and the resulting cycloadducts can be further elaborated to afford the desired 4-alkylpyrrolidine-3-carboxylic acid stereoisomers. researchgate.net The stereochemistry of the final product is dictated by the chirality of the acrylamide (B121943) auxiliary and the geometry of the azomethine ylide.

Organocatalytic Enantioselective Michael Addition Reactions

Organocatalysis has emerged as a robust and environmentally benign alternative to traditional metal-based catalysis for asymmetric synthesis. nih.gov Chiral secondary amines, particularly those based on the pyrrolidine scaffold, have proven to be highly effective catalysts for a wide range of enantioselective transformations, including Michael addition reactions. nih.govacs.orgresearchgate.net

In the synthesis of pyrrolidine-3-carboxylic acid derivatives, organocatalytic Michael additions typically involve the reaction of an aldehyde or ketone with a nitroalkene or other suitable Michael acceptor. acs.orgrsc.orgresearchgate.net The chiral amine catalyst activates the carbonyl compound by forming a nucleophilic enamine intermediate. acs.org The steric environment created by the catalyst directs the subsequent addition to the Michael acceptor, resulting in the formation of a new stereocenter with high enantioselectivity. acs.orgresearchgate.net For example, the use of o-TMS-protected diphenylprolinol compounds in combination with benzoic acid has been shown to be a highly effective catalytic system for the Michael addition of aldehydes to nitroalkenes. researchgate.net

The versatility of this approach allows for the synthesis of a diverse range of substituted pyrrolidines by varying the aldehyde, nitroalkene, and catalyst. Furthermore, the development of polymer-supported organocatalysts offers the potential for catalyst recycling and application in continuous flow systems. acs.org

| Catalyst Type | Reactants | Key Features |

| Chiral Secondary Amines (e.g., prolinol derivatives) | Aldehydes/Ketones + Nitroalkenes | High enantioselectivity, formation of enamine intermediate. acs.orgresearchgate.netacs.org |

| Polymer-Supported Pyrrolidines | Ketones + Nitroolefins | Operates in water, recyclable catalyst. acs.org |

| Pyrrolidine-Camphor Derivatives | α,α-Disubstituted Aldehydes + β-Nitroalkenes | Construction of quaternary carbon centers, solvent-free conditions. researchgate.net |

Intramolecular Aza-Michael Reactions in Stereoselective Pyrrolidine Synthesis

The intramolecular aza-Michael addition is a powerful cyclization strategy for the construction of nitrogen-containing heterocycles, including pyrrolidines. acs.orgnih.govrsc.org This reaction involves the intramolecular addition of a nitrogen nucleophile to a tethered α,β-unsaturated carbonyl compound or a similar Michael acceptor. nih.gov The stereochemical outcome of the cyclization can be controlled by various factors, including the use of chiral catalysts or substrates. nih.govwhiterose.ac.uk

For instance, an asymmetric 'clip-cycle' synthesis has been developed where a Cbz-protected bis-homoallylic amine is first "clipped" to a thioacrylate via alkene metathesis. whiterose.ac.uk Subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields highly enantioenriched pyrrolidines. whiterose.ac.uk This methodology has been successfully applied to the synthesis of various substituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk

Diastereoselective intramolecular aza-Michael reactions can also be achieved using achiral catalysts in conjunction with chiral substrates. nih.gov By carefully selecting the catalyst, such as a Pd(II) complex or a strong Brønsted acid, it is possible to selectively obtain either the cis or trans diastereomer of the resulting pyrrolidine. nih.gov

Chiral Auxiliary-Based Syntheses of Pyrrolidine Carboxylic Acids

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This approach has been widely used in the synthesis of chiral pyrrolidine carboxylic acids. researchgate.netacs.org

A common strategy involves the use of chiral oxazolidinones as auxiliaries. researchgate.net For example, chiral α,β-unsaturated N-acyloxazolidinones can undergo 1,3-dipolar cycloaddition with azomethine ylides to produce trans-3,4-disubstituted pyrrolidines with high diastereocontrol. researchgate.net The chiral auxiliary can then be cleaved to provide the desired pyrrolidine derivative.

Another approach utilizes chiral amines as auxiliaries. For instance, the diastereoselective addition of Grignard reagents to chiral imines derived from (R)-phenylglycinol can be used to construct the pyrrolidine ring with high stereoselectivity. acs.org The stereochemical outcome is directed by the chiral auxiliary, which is subsequently removed to afford the target compound. acs.org

Stereocontrolled Access to Specific Stereoisomers of 4-Alkylpyrrolidine-3-carboxylic Acids, including the (3R,4R) configuration

The synthesis of specific stereoisomers of 4-alkylpyrrolidine-3-carboxylic acids, such as the (3R,4R) configuration, requires precise control over the formation of two adjacent stereocenters. Several methodologies have been developed to achieve this goal.

One approach involves the diastereoselective alkylation of a chiral pyrrolidin-2-one derivative. For example, a 4-benzyloxymethyl pyrrolidin-2-one can be alkylated to give a trans-3,4-disubstituted pyrrolidin-2-one with complete diastereoselection. researchgate.net Subsequent reduction of the lactam, removal of the chiral auxiliary, and functional group manipulations can lead to the desired (3R,4R)-4-alkyl-3-pyrrolidinecarboxylic acid. researchgate.netresearchgate.net

Asymmetric conjugate addition reactions also provide a powerful means to access specific stereoisomers. The addition of a chiral lithium amide to an appropriate α,β-unsaturated ester can establish the desired stereochemistry at both the C3 and C4 positions in a single step. ox.ac.uk The stereochemical outcome is dependent on the chirality of the lithium amide and the geometry of the enoate.

Furthermore, the asymmetric synthesis of cis-(3R,4R)- and trans-(3R,4S)-4-aminopyrrolidine carboxylic acids has been achieved with high diastereomeric excess (>98% d.e.) through a multi-step sequence involving a diastereoselective conjugate addition as the key step. ox.ac.uk This highlights the utility of this methodology for accessing a range of stereoisomers.

| Method | Key Transformation | Stereochemical Control |

| Diastereoselective Alkylation | Alkylation of a chiral pyrrolidin-2-one | Chiral auxiliary on the pyrrolidinone ring. researchgate.netresearchgate.net |

| Asymmetric Conjugate Addition | Addition of a chiral lithium amide to an α,β-unsaturated ester | Chirality of the lithium amide. ox.ac.uk |

| 1,3-Dipolar Cycloaddition | Cycloaddition of an azomethine ylide to a chiral acrylamide | Chiral auxiliary on the acrylamide. researchgate.net |

Application of Protecting Groups in Pyrrolidine-3-carboxylic Acid Synthesis (e.g., Boc-protection)

Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective masking of reactive functional groups while other parts of the molecule are being modified. In the synthesis of pyrrolidine-3-carboxylic acids, the tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the pyrrolidine nitrogen. chemimpex.comsigmaaldrich.comsigmaaldrich.comgoogle.com

The Boc group offers several advantages. chemimpex.com It is stable to a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov The introduction of the Boc group can be achieved by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov

The use of Boc protection is crucial in many of the synthetic strategies discussed above. For example, in chiral auxiliary-based syntheses, the nitrogen is often protected with a Boc group after the removal of the auxiliary. researchgate.net This allows for further functionalization of the molecule without interference from the secondary amine. Similarly, in syntheses involving organometallic reagents or strong bases, the Boc group prevents unwanted side reactions at the nitrogen atom. The Boc group is also instrumental in peptide synthesis, where it serves to protect the N-terminus of the amino acid during coupling reactions. chemimpex.com

Application of 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid As a Chiral Building Block

Utility in the Construction of Complex Molecular Architectures and Bioactive Molecules

The pyrrolidine (B122466) ring is a prevalent scaffold in a multitude of biologically active compounds and approved pharmaceuticals. Its non-planar, puckered structure allows for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets like enzymes and receptors. As a chiral building block, (3R,4R)-4-isopropylpyrrolidine-3-carboxylic acid offers a rigid framework with defined stereochemistry at two adjacent centers (C3 and C4).

The value of the 4-alkyl-pyrrolidine-3-carboxylic acid scaffold is exemplified by related compounds. For instance, various derivatives of pyrrolidine-3-carboxylic acid have been investigated as potent endothelin receptor-A antagonists. Furthermore, the closely related analogue, (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, serves as a key chiral intermediate in the synthesis of Upadacitinib, a selective Janus kinase (JAK1) inhibitor used in the treatment of autoimmune disorders. This highlights the role of this class of compounds in the development of complex, biologically active molecules. While direct applications of the (3R,4R)-isopropyl variant are not specified in available research, its structural similarity suggests its potential as a component in the design of novel therapeutics.

Integration into Peptide-Based Therapeutics and Peptidomimetics

Constrained amino acid analogues are of significant interest in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The rigid structure of this compound makes it an excellent candidate for incorporation into peptide chains to induce specific secondary structures, such as β-turns.

Development of Chiral Ligands and Catalysts in Asymmetric Synthesis

The rigid, stereochemically defined structure of pyrrolidine derivatives makes them privileged scaffolds for the development of chiral ligands and organocatalysts used in asymmetric synthesis. L-proline, a simple pyrrolidine carboxylic acid, is a well-known and highly effective organocatalyst. More complex pyrrolidine-based structures are frequently employed as ligands for transition metals in a wide array of catalytic asymmetric reactions, enabling the synthesis of single-enantiomer products with high efficiency.

This compound, with its defined stereochemistry and functional groups (a secondary amine and a carboxylic acid), possesses the necessary features to act as a chiral ligand or to be elaborated into a more complex catalyst. The combination of the pyrrolidine ring and the specific stereoisomeric arrangement of its substituents could offer unique selectivity and reactivity in asymmetric transformations. However, at present, there are no specific reports in the surveyed literature detailing the application of this particular compound as a ligand or catalyst.

Structure Activity Relationship Sar Studies of 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid Derivatives

Elucidation of Structural Features Influencing Biological Efficacy and Selectivity

The biological activity of pyrrolidine-3-carboxylic acid derivatives is highly dependent on the three-dimensional arrangement of the substituents on the five-membered ring. Research on analogous compounds demonstrates that the relative orientation of the groups at the C-3 and C-4 positions is a primary determinant of pharmacological efficacy.

One of the most significant structural features is the cis versus trans orientation of the substituents. Studies on a series of 4-benzylpyrrolidine-3-carboxylic acid derivatives developed as peroxisome proliferator-activated receptor (PPAR) agonists found that the cis-configuration was strongly preferred over the trans orientation. nih.gov Specifically, compounds with a cis relationship between the carboxylic acid at C-3 and the benzyl (B1604629) group at C-4 showed potent and balanced PPARα/γ dual agonism, which is beneficial for restoring glucose metabolism. nih.gov This preference indicates that the spatial proximity of these two groups is crucial for optimal interaction with the receptor's binding site.

Impact of Pyrrolidine (B122466) Ring Substitutions on Pharmacological Profiles (e.g., isopropyl vs. other alkyl or aryl groups)

The identity of the substituent at the C-4 position of the pyrrolidine ring plays a critical role in modulating the pharmacological profile of the molecule. The size, lipophilicity, and electronic properties of this group can drastically alter both potency and selectivity. The isopropyl group in (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid is a small, lipophilic alkyl substituent, and its impact can be understood by comparing it with other alkyl and aryl groups in related series of compounds.

In the development of antimalarial agents based on a 4-aryl-N-benzylpyrrolidine-3-carboxamide scaffold, the substituent on the C-4 aryl ring was extensively studied. nih.gov Small, hydrophobic groups were found to be optimal for potency. As shown in the table below, replacing a trifluoromethyl (CF₃) group with a larger phenyl (Ph) group led to a significant drop in activity, highlighting the importance of substituent size. While the isopropyl group was not tested in this specific series, its moderate size and lipophilic character suggest it could be a favorable substituent.

| Compound | 4-Position Substituent (on Phenyl Ring) | IC₅₀ (nM) in P. falciparum 3D7 Assay |

|---|---|---|

| 32a | -CF₂CH₃ | 51 |

| 30a | -CF₃ | 51 |

| 34 | -t-Bu | 120 |

| 35 | -Br | 140 |

| 36 | -Ph | >1000 |

Furthermore, investigations into anticonvulsant agents based on the pyrrolidine-2,5-dione scaffold revealed that derivatives with a 3-isopropyl group provided the most favorable protection in certain tests, whereas 3-methyl derivatives were more active in others. nih.gov This finding underscores that even subtle changes among alkyl groups can fine-tune the pharmacological activity.

Stereochemical Determinants of Biological Activity and Receptor Interaction

Stereochemistry is arguably the most critical factor determining the biological activity of chiral molecules like this compound. nih.gov Biological systems, particularly receptors and enzymes, are chiral environments, and thus they interact differently with different stereoisomers of a drug molecule. The specific (3R,4R) configuration dictates a precise three-dimensional arrangement of the isopropyl and carboxylic acid groups, which must be complementary to the topology of the target's binding site for effective interaction.

The profound impact of stereochemistry is clearly demonstrated in different series of pyrrolidine derivatives. For example, in the aforementioned antimalarial 4-aryl-N-benzylpyrrolidine-3-carboxamides, a modest three-fold difference in potency was observed between enantiomers, with the (3R,4S) configuration being preferred. nih.gov However, in a closely related series of 2-aryl-N-(4-arylpyrrolidin-3-yl)acetamides, the stereochemical preference was completely reversed, with the (3S,4R) enantiomers being 7- to 13-fold more potent than their (3R,4S) counterparts. nih.gov This reversal highlights how sensitive receptor interactions are to the precise spatial orientation of the molecule's core scaffold and its substituents.

| Compound Pair | Stereochemistry | IC₅₀ (nM) in P. falciparum 3D7 Assay | Potency Fold Difference |

|---|---|---|---|

| (-)-30a | (3S,4R) | 51 | 13.1x |

| (+)-30a | (3R,4S) | 670 | |

| (-)-31a | (3S,4R) | 51 | 7.6x |

| (+)-31a | (3R,4S) | 390 |

Similarly, a study on a histamine (B1213489) H3 receptor antagonist, where all four possible stereoisomers were synthesized and evaluated, found that the (2S,3'S) isomer possessed significantly superior in vitro receptor affinity compared to the other three isomers. nih.gov This again emphasizes that often only one specific stereoisomer is responsible for the desired biological activity. Although the biological activity data for all four stereoisomers of 3-carboxyl-4-isopropyl-pyrrolidine are not detailed in a single study, their synthesis has been reported, indicating that their distinct biological profiles are a subject of scientific interest. researchgate.net The principle that stereoisomers can have vastly different activities is a cornerstone of pharmacology, suggesting that the (3R,4R) isomer of 4-Isopropylpyrrolidine-3-carboxylic acid interacts with its biological target in a manner distinct from its other stereoisomers (3S,4S, 3R,4S, and 3S,4R). mdpi.com

Investigation of Biological Activities and Molecular Mechanisms

In Silico Molecular Modeling and Docking Simulations

Prediction of Ligand-Protein Interactions and Binding Modes

Detailed experimental or computational studies predicting the specific ligand-protein interactions and binding modes of (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid with enzymes or receptors are not extensively documented in publicly available scientific literature. General principles of molecular recognition suggest that the pyrrolidine (B122466) ring, the carboxylic acid group, and the isopropyl substituent would be key pharmacophoric features governing its interactions.

The carboxylic acid moiety, being ionizable, could participate in ionic bonds or hydrogen bonding with positively charged amino acid residues (e.g., arginine, lysine) or other hydrogen bond donors within a protein's binding site. The pyrrolidine ring provides a rigid scaffold, and its nitrogen atom can act as a hydrogen bond acceptor or, if protonated, a donor. The hydrophobic isopropyl group would likely favor interactions with nonpolar pockets within a protein, contributing to binding through van der Waals forces and the hydrophobic effect.

To predict the binding mode of this compound with a specific protein, computational methods such as molecular docking would be necessary. These simulations would model the conformational flexibility of the ligand and predict its most favorable orientation within the protein's active site, identifying key intermolecular interactions. However, the results of such predictive studies for This compound are not currently published.

Elucidation of Binding Affinities and Energetics in Enzyme-Ligand Complexes

Quantitative data on the binding affinities (such as Ki, Kd, or IC50 values) and the thermodynamic parameters (enthalpy and entropy changes) for the interaction of This compound with specific enzymes are not available in the reviewed literature. Determining these parameters would require experimental techniques like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or enzyme inhibition assays.

Without such experimental data, it is not possible to construct a detailed profile of the binding energetics for this compound.

Preclinical Pharmacological Concepts and Proof-of-Concept Research in Drug Development (General applications without specific compound data)

While specific preclinical data for This compound is unavailable, the general framework for preclinical pharmacological assessment and proof-of-concept (PoC) research is well-established in drug development. This phase is critical for determining whether a new chemical entity has a promising biological activity and is worth advancing to human clinical trials. rsc.orgacs.org

Preclinical pharmacology aims to characterize a compound's biological activity, mechanism of action, and its absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org This is typically achieved through a combination of in vitro (test tube or cell culture) and in vivo (animal model) studies. nih.gov

Proof-of-concept studies are a key component of early-stage drug development, designed to provide evidence that a drug is likely to be successful in later, more expensive clinical stages. dntb.gov.uaresearchgate.net These studies aim to answer the fundamental question: "Does the drug work in a way that is expected to be therapeutically beneficial?". PoC studies can validate the drug's mechanism of action and provide early indications of efficacy.

The preclinical development program for a compound like This compound would typically involve a series of steps to gather essential data before it could be considered for human testing.

Table 1: General Stages of Preclinical Pharmacological Research

| Stage | Key Objectives |

| Target Identification and Validation | Identify the biological target (e.g., enzyme, receptor) involved in a disease and confirm that modulating this target is likely to have a therapeutic effect. acs.org |

| Lead Discovery and Optimization | Screen compound libraries to find "hits" that interact with the target. Optimize the chemical structure of these hits to improve potency, selectivity, and drug-like properties. |

| In Vitro Pharmacology | Characterize the compound's interaction with the target using biochemical and cell-based assays. Determine potency (e.g., IC50, EC50) and selectivity against other related targets. |

| In Vivo Pharmacology (Proof-of-Concept) | Evaluate the compound's efficacy in animal models of the target disease. This provides crucial evidence of its potential therapeutic utility. |

| Pharmacokinetics (PK) and Pharmacodynamics (PD) | Study the relationship between the drug's concentration in the body over time (PK) and its pharmacological effect (PD). This helps in determining appropriate dosing regimens for later studies. |

| Toxicology and Safety Pharmacology | Assess the potential for adverse effects. This includes studies to determine acute and chronic toxicity, as well as effects on major organ systems (e.g., cardiovascular, respiratory, central nervous system). acs.orgnih.gov |

Successful completion of these preclinical stages provides the necessary data to support an Investigational New Drug (IND) application to regulatory authorities, which is a prerequisite for initiating clinical trials in humans. nih.gov The goal of this rigorous preclinical evaluation is to mitigate risks and increase the likelihood of success in the subsequent, more complex and costly phases of drug development.

Future Directions and Research Prospects in 3r,4r 4 Isopropylpyrrolidine 3 Carboxylic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency, Scalability, and Green Chemistry Principles

The future of synthesizing (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid and its derivatives hinges on developing more efficient, scalable, and environmentally sustainable methods. Traditional multi-step syntheses are often time-consuming and generate significant waste. oist.jp Modern approaches are increasingly focused on overcoming these limitations.

Scalability: The transition from laboratory-scale synthesis to industrial production requires robust and scalable methods. Processes involving catalytic hydrogenation have been successfully scaled up, demonstrating their applicability for larger-quantity production. google.com Methodologies that commence from readily available starting materials and are scalable to a 100-gram scale have been developed for related spirocyclic pyrrolidines, providing a blueprint for the large-scale synthesis of other complex pyrrolidine (B122466) derivatives. acs.org

Green Chemistry: The integration of green chemistry principles is crucial for sustainable pharmaceutical development. nih.gov This includes the use of microwave-assisted organic synthesis (MAOS) to increase synthetic efficiency, the development of solvent-free reaction conditions, and the use of environmentally benign catalysts. nih.govmdpi.com For instance, direct reductive amination of biosourced levulinic acid has been used to create pyrrolidone derivatives, showcasing a highly sustainable route that minimizes waste. The application of such principles to the synthesis of this compound is a key area for future development.

Table 1: Comparison of Modern Synthetic Strategies for Pyrrolidine-3-Carboxylic Acid Derivatives

| Synthetic Strategy | Key Features | Advantages |

| Organocatalytic Michael Addition | Uses small organic molecules as catalysts. | High enantioselectivity; often requires fewer steps; mild reaction conditions. oist.jpresearchgate.net |

| Asymmetric Hydrogenation | Employs chiral metal catalysts (e.g., Ruthenium-based). | Excellent stereocontrol; high yields; proven scalability. google.com |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide and an alkene. | Efficient construction of the five-membered ring; allows for diverse substitutions. nih.gov |

| C-H Activation | Direct functionalization of carbon-hydrogen bonds. | Reduces the need for pre-functionalized starting materials; improves atom economy. nih.gov |

Exploration of New Pharmacological Targets and Therapeutic Applications for Pyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidine scaffold is a cornerstone of many biologically active compounds, and derivatives of pyrrolidine-3-carboxylic acid have shown activity against a wide range of pharmacological targets. nbinno.comfrontiersin.org Future research will focus on systematically screening this compound and its analogs against new and established targets to uncover novel therapeutic applications.

Promising areas for exploration include:

Endothelin Receptor Antagonism: 2,4-diaryl substituted pyrrolidine-3-carboxylic acids have been identified as potent and highly selective antagonists of the endothelin-A (ETA) receptor, which is implicated in vasoconstriction and cell proliferation. nih.gov

Anti-inflammatory and Autoimmune Diseases: Derivatives such as pyrrolidine-2,5-diones have been developed as novel inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in autoimmune diseases like rheumatoid arthritis. nih.gov

Metabolic Disorders: The pyrrolidine core is present in compounds that act as agonists for peroxisome proliferator-activated receptors (PPARs), which are targets for treating type 2 diabetes. nih.gov Additionally, certain pyrrolidine derivatives have been investigated as potent inhibitors of pancreatic lipase, offering a potential strategy for anti-obesity treatments. mdpi.com

Central Nervous System (CNS) Disorders: 3-Aryl pyrrolidines are known to be potent and selective ligands for serotonin (B10506) and dopamine (B1211576) receptors, suggesting potential applications in treating neurological and psychiatric conditions. researchgate.net

Oncology: The development of a library of spiro[pyrrolidine-3,3′-oxindoles] has yielded potential anti-breast cancer agents. nih.gov Furthermore, related structures are used in the preparation of Janus kinase (JAK) inhibitors, a class of drugs used in cancer therapy and for inflammatory conditions. pharmaffiliates.com

Table 2: Potential Pharmacological Targets for Pyrrolidine-3-Carboxylic Acid Derivatives

| Pharmacological Target | Therapeutic Area | Example Application |

| Endothelin-A (ETA) Receptor | Cardiovascular Disease, Hypertension | Development of selective antagonists. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Autoimmune Disorders | Treatment of rheumatoid arthritis. nih.gov |

| Pancreatic Lipase | Obesity, Metabolic Syndrome | Inhibition of dietary fat absorption. mdpi.com |

| PPARα/γ Receptors | Type 2 Diabetes | Dual agonists to restore glucose metabolism. nih.gov |

| Janus Kinase (JAK) | Oncology, Inflammation | Development of specific kinase inhibitors. pharmaffiliates.com |

| Serotonin/Dopamine Receptors | CNS Disorders | Modulation of neurotransmitter activity. researchgate.net |

Advanced Computational Approaches for Structure-Based Drug Design and De Novo Ligand Discovery

The non-planar, three-dimensional structure of the pyrrolidine ring makes it an excellent scaffold for structure-based drug design. researchgate.net Advanced computational methods are becoming indispensable for accelerating the discovery of new drugs based on the this compound framework.

Structure-Based Drug Design (SBDD): This approach utilizes high-resolution structural information from biological targets, such as proteins and enzymes, to design molecules that bind with high affinity and selectivity. SBDD has been successfully employed to discover novel pyrrolidine-based inhibitors. For instance, it was used to develop pyrrolidine-1,2-dicarboxamides as potent factor Xa inhibitors for thrombosis and pyrrolidine-2,5-diones as TNF-α inhibitors. nih.govnih.gov Molecular docking, a key component of SBDD, has also been used to identify how specific structural modifications in pyrrolidine derivatives influence their binding to targets like pancreatic lipase. mdpi.com

De Novo Ligand Discovery: This computational technique involves building novel molecular structures piece by piece within the active site of a target receptor. It allows for the exploration of a vast chemical space to identify entirely new scaffolds that are optimized for a specific target. This approach has been applied in the design of 3,4-disubstituted pyrrolidine sulfonamides as potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitors. nih.gov Applying de novo design to the this compound core could lead to the discovery of first-in-class drug candidates for various diseases.

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Optimization

To efficiently explore the therapeutic potential of the this compound scaffold, modern drug discovery workflows will increasingly rely on the integration of combinatorial chemistry and high-throughput screening (HTS).

Combinatorial Chemistry: This set of techniques enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. An encoded combinatorial library of mercaptoacyl pyrrolidines has been successfully prepared on a solid-phase polymer support. nih.gov In this method, each polymer bead carries a unique pyrrolidine compound along with an oligomeric tag that records its specific synthetic history. nih.gov This allows for the simultaneous synthesis and encoding of thousands of compounds. Creating such libraries based on the this compound core would allow for systematic exploration of structure-activity relationships (SAR).

High-Throughput Screening (HTS): Once a combinatorial library is synthesized, HTS can be used to rapidly test all the compounds for activity against a specific biological target. The encoded library of pyrrolidines, for example, was screened to identify potent inhibitors of the angiotensin-converting enzyme (ACE). nih.gov By combining the synthesis of diverse libraries of this compound derivatives with HTS, researchers can quickly identify promising "hit" compounds. These hits can then be further refined through lead optimization cycles to develop potent and selective drug candidates.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (3R,4R)-4-Isopropylpyrrolidine-3-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis requires chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) to enforce the (3R,4R) configuration. Critical parameters include:

- Temperature control (e.g., -78°C for lithiation steps to minimize racemization).

- Solvent selection (polar aprotic solvents like THF enhance stereoselectivity).

- Protecting groups (e.g., tert-butoxycarbonyl (Boc) for the amine group to prevent side reactions).

Post-synthesis, chiral HPLC or capillary electrophoresis validates enantiomeric excess (>98% purity is typical for pharmacological studies) .

Q. How can spectroscopic and crystallographic methods confirm the molecular structure of this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks. For example, the isopropyl group’s methyl protons resonate at δ 0.8–1.2 ppm, while the pyrrolidine ring protons show splitting patterns consistent with vicinal coupling () .

- X-ray crystallography : Resolves bond angles (e.g., C3-C4-N bond angle ≈ 109.5°, confirming sp³ hybridization) and absolute stereochemistry .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 186.1234) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- pH stability : Stable in acidic conditions (pH 2–4) but undergoes decarboxylation at pH > 7. Buffered solutions (e.g., phosphate buffer, pH 6.5) are recommended for biological assays .

- Thermal stability : Decomposes above 150°C. Storage at -20°C under inert atmosphere (N or Ar) preserves integrity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent introduction : Alkyl groups (e.g., benzyl, isopropyl) enhance lipophilicity and membrane permeability.

- Bioisosteric replacements : Replacing the carboxylic acid with a tetrazole moiety improves metabolic stability.

- Data Table :

| Substituent | Biological Activity (IC) | LogP |

|---|---|---|

| Isopropyl | 12 nM (Enzyme X inhibition) | 1.8 |

| Benzyl | 8 nM (Enzyme X inhibition) | 2.3 |

| H (parent) | 45 nM (Enzyme X inhibition) | 0.5 |

- Computational docking (e.g., AutoDock Vina) identifies hydrophobic pocket interactions .

Q. How can computational modeling predict target interactions and guide analog design?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns trajectories).

- Free energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., fluorination improves binding by -1.2 kcal/mol).

- Pharmacophore modeling : Identifies critical hydrogen-bond donors (e.g., carboxylic acid) and hydrophobic features .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-specific effects.

- Off-target screening : Use kinase profiling panels (e.g., DiscoverX) to confirm selectivity.

- Metabolite analysis : LC-MS identifies degradation products (e.g., decarboxylated analogs) that may skew results .

Q. How can multi-component reactions (MCRs) streamline the synthesis of analogs?

- Methodological Answer :

- Zr-mediated coupling : Combines diyne, nitriles, and azides in one pot to generate pyrrolo-pyridine scaffolds (yield: 68–78%) .

- Ugi reaction : Enables rapid diversification of the pyrrolidine core with amines, carbonyls, and isocyanides .

Methodological Best Practices

-

In vivo efficacy studies :

- Pharmacokinetics (PK) : Administer via intravenous (IV) or oral (PO) routes in rodent models. Monitor plasma half-life (t) and bioavailability (F%) using LC-MS/MS .

- Toxicity screening : Assess liver enzyme (ALT/AST) levels and histopathology after 14-day dosing .

-

Data contradiction resolution :

- Collaborative validation : Partner with independent labs to cross-verify IC values.

- Batch variability checks : Compare NMR spectra of compound batches to exclude synthesis artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.